



Application Notes and Protocols: Delivery of STING Agonists to Primary Immune Cells

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Compound of Interest		
Compound Name:	STING-IN-3	
Cat. No.:	B3025941	Get Quote

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1][2] Activation of the cGAS-STING pathway in immune cells, such as dendritic cells (DCs) and macrophages, triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, enhances antigen presentation and primes potent T cell-mediated anti-tumor immune responses.[1][3][5] Consequently, STING agonists are being actively investigated as promising cancer immunotherapeutics.[6][7]

However, the therapeutic efficacy of STING agonists is often limited by challenges such as poor stability, rapid clearance, and inefficient delivery to the cytosol of target immune cells.[5] Small molecule STING agonists, in particular, can face difficulties crossing the cell membrane to reach their cytosolic target.[8] To overcome these hurdles, various delivery strategies, especially those utilizing nanoparticles, are being developed to enhance the bioavailability and targeted delivery of STING agonists.[5][6][9]

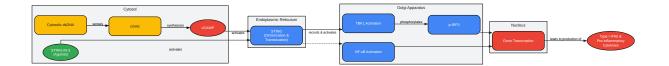
These application notes provide an overview and detailed protocols for the delivery of a representative small molecule STING agonist, hereafter referred to as **STING-IN-3**, to primary immune cells. The methodologies described are based on common practices for handling and transfecting these sensitive, non-proliferating cells and can be adapted for various small molecule STING agonists.

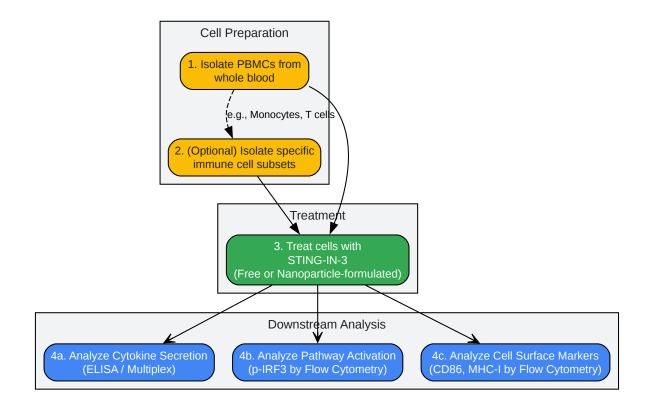


The cGAS-STING Signaling Pathway

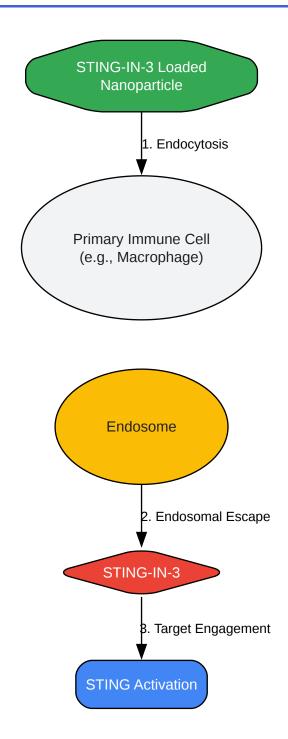
The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm by cyclic GMP-AMP synthase (cGAS).[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][10] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons.[3][5] Simultaneously, STING activation can also lead to the activation of NF-κB, promoting the transcription of various pro-inflammatory cytokines.[2][5]











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